Eicosamethylnonasiloxane

Description

Properties

IUPAC Name |

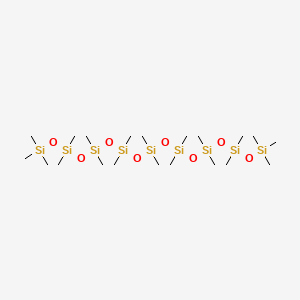

bis[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H60O8Si9/c1-29(2,3)21-31(7,8)23-33(11,12)25-35(15,16)27-37(19,20)28-36(17,18)26-34(13,14)24-32(9,10)22-30(4,5)6/h1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNZQBSRKFXKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H60O8Si9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062575 | |

| Record name | Eicosamethylnonasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2652-13-3 | |

| Record name | 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,17-Eicosamethylnonasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2652-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosamethylnonasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002652133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,17-eicosamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosamethylnonasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosamethylnonasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EICOSAMETHYLNONASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B639AIG7S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

High-Molecular Weight Linear Siloxanes: A Physicochemical & Rheological Characterization Guide

Topic: Physical properties of high molecular weight linear siloxanes Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

High molecular weight (HMW) linear siloxanes—specifically polydimethylsiloxane (PDMS) gums and viscoelastic fluids with molecular weights exceeding the critical entanglement threshold (

This guide synthesizes the core physical properties of HMW siloxanes, focusing on the causal relationships between their inorganic Si-O backbone and their macroscopic utility in transdermal drug delivery, medical device lubrication, and controlled release systems.

Molecular Architecture & Rheological Behavior[1]

The defining characteristic of HMW siloxanes is the transition from simple viscous flow to entangled viscoelasticity. The siloxane backbone (–Si–O–Si–) possesses a bond angle of

Critical Entanglement Molecular Weight ( )

For linear PDMS, the critical molecular weight for entanglement (

-

Below

: Viscosity ( -

Above

: Chain entanglement dominates, and viscosity scales exponentially:

Viscoelasticity & The Weissenberg Effect

HMW siloxanes behave as non-Newtonian pseudoplastic fluids. Under shear, they exhibit shear-thinning behavior. A hallmark of HMW gums is the Weissenberg effect (rod-climbing), where normal stress differences perpendicular to the flow direction cause the polymer to climb up a rotating shaft—a critical consideration for mixing and processing.

Structure-Property Logic Map

The following diagram illustrates how the molecular architecture drives macroscopic properties.

Figure 1: Causal pathway from the inorganic siloxane backbone to key macroscopic properties.

Interfacial & Surface Thermodynamics

For drug development, the surface properties of HMW siloxanes dictate wetting on skin and compatibility with active pharmaceutical ingredients (APIs).

Surface Tension & Hydrophobicity

HMW PDMS exhibits a very low surface energy, typically 20–21 mN/m at 25°C. This is lower than the critical surface tension of wetting for skin (~27 mN/m), allowing siloxanes to spread easily over biological surfaces without surfactants.

-

Contact Angle (Water): Typically 100° – 110° .

-

Hydrophobic Recovery: If an HMW siloxane surface is oxidized (e.g., via plasma treatment) to become hydrophilic, it will spontaneously revert to a hydrophobic state over time. This occurs because highly flexible, low-molecular-weight chains (or mobile segments of the HMW chain) migrate from the bulk to the surface to minimize free energy.

Solubility Parameter

To predict drug solubility within a siloxane matrix (e.g., for transdermal patches), use the Hildebrand Solubility Parameter (

| Material | Hildebrand Parameter ( | Drug Compatibility Implication |

| PDMS (HMW) | 14.9 – 15.5 | High solubility for lipophilic drugs (LogP > 3). Poor for hydrophilic APIs. |

| Skin (Stratum Corneum) | ~20.5 | PDMS acts as a donor, pushing drugs into the skin due to thermodynamic mismatch. |

| Ethanol (Solvent) | 26.0 | Common co-solvent; PDMS is insoluble in ethanol but soluble in hexanes/toluene. |

Permeability & Diffusivity

HMW siloxanes are among the most permeable polymers known, driven by their large free volume.

Gas Permeability

Permeability (

-

Oxygen Permeability: ~600 – 800 Barrer (approx.

higher than polyethylene). -

Moisture Vapor Transmission Rate (MVTR): While permeable to water vapor, the inherent hydrophobicity prevents liquid water penetration, creating a "waterproof but breathable" barrier.

Drug Diffusion

In HMW gums, drug diffusion does not strictly follow the Stokes-Einstein equation due to the non-continuum nature of the polymer mesh. Diffusion is governed by the free-volume theory , where the drug molecule "hops" between voids created by the segmental motion of the siloxane chains.

Thermal Stability

-

Glass Transition (

): -123°C . This ensures the material remains rubbery and flexible essentially under all terrestrial conditions. -

Crystallization (

): ~ -40°C (can occur in linear HMW gums if held at this temperature, causing reversible hardening). -

Degradation:

-

Oxidative (Air): Stable up to 290°C – 300°C . Above this, methyl group oxidation leads to crosslinking (hardening) and silica formation.

-

Inert (

): Stable up to 350°C – 400°C . Degradation occurs via "unzipping" (depolymerization) into cyclic oligomers (

-

Characterization Protocols

Accurate characterization of HMW siloxanes requires modifying standard protocols to account for high viscosity and refractive index issues.

Protocol A: Molecular Weight Determination (GPC/SEC)

Challenge: HMW PDMS often has a refractive index (

Methodology:

-

Solvent System: Use Toluene (

) rather than THF. This provides a strong negative refractive index contrast, ensuring detectable peaks. -

Columns: Use wide-pore polystyrene-divinylbenzene (PS-DVB) columns (e.g., PLgel Mixed-A or Mixed-B) capable of resolving

Da. -

Sample Prep: Dissolve gum at low concentration (0.5 – 1.0 mg/mL) in Toluene. Allow to stand overnight. Do not sonicate vigorously, as this can shear HMW chains.

-

Detection: Differential Refractive Index (dRI). Invert the signal polarity if the software requires positive peaks for integration.

Protocol B: Oscillatory Rheology (Frequency Sweep)

Objective: Determine the Crossover Point (

Methodology:

-

Geometry: 25mm Parallel Plates (sandblasted/serrated to prevent wall slip).

-

Gap: 1000

m. -

Linear Viscoelastic Region (LVR) Check: Perform an Amplitude Sweep at 1 Hz (0.01% to 100% strain) to find the stable strain limit (typically 1-5%).

-

Frequency Sweep:

-

Range: 0.01 to 100 rad/s.

-

Strain: Fixed within LVR (e.g., 2%).

-

Temperature: 25°C (Peltier controlled).

-

-

Analysis: Plot Storage Modulus (

) and Loss Modulus (-

Low Frequency:

(Liquid-like behavior). -

High Frequency:

(Rubber-like behavior). -

Crossover: The frequency

where

-

Figure 2: Decision logic for rheological characterization of siloxane gums.

References

-

Gelest, Inc. (2021). Silicone Fluids: Stable, Inert Media. Retrieved from [Link]

- Mark, J. E. (2009). Polymer Data Handbook. Oxford University Press.

-

RefractiveIndex.INFO . (2024). Optical constants of PDMS. Retrieved from [Link]

-

Waters Corporation . (2020). Analysis of Polydimethylsiloxanes in Toluene with APC. Retrieved from [Link]

-

Rahimi, A., & Mashak, A. (2013). Review on Rubbery Polysiloxane-Based Membranes for Gas Separation Applications. Molecules. Retrieved from [Link]

Eicosamethylnonasiloxane vs. Cyclic Siloxanes (D4 & D5): A Comparative Analysis of Chemistry, Application, and Regulatory Status

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Siloxanes, a class of organosilicon compounds, are foundational to a vast array of industrial and consumer products due to their unique physicochemical properties. Their inertness, thermal stability, and low surface tension make them invaluable in formulations ranging from high-performance lubricants to advanced cosmetic and pharmaceutical preparations. Within this broad chemical family, a critical distinction exists between linear and cyclic structures, which dictates their functional roles, environmental behavior, and regulatory oversight.

This guide provides a detailed comparative analysis of eicosamethylnonasiloxane, a linear polysiloxane, against two of the most historically prevalent cyclic volatile methyl siloxanes (cVMS): octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5). For researchers, scientists, and drug development professionals, understanding the nuanced differences between these molecules is paramount for innovative formulation, risk assessment, and navigating a complex global regulatory landscape. We will explore the causal links between molecular architecture and performance, delve into their environmental and toxicological profiles, and provide practical analytical methodologies.

Part 1: A Molecular Perspective on Physicochemical Properties

The fundamental divergence in the behavior of linear and cyclic siloxanes originates from their molecular structure. Eicosamethylnonasiloxane possesses a chain-like backbone of alternating silicon and oxygen atoms, terminated by trimethylsilyl groups. In contrast, D4 and D5 feature a closed-loop structure of these same repeating units. This seemingly simple geometric difference has profound implications for their physical and chemical properties.

Caption: Chemical structures of linear (Eicosamethylnonasiloxane) and cyclic (D4, D5) siloxanes.

The cyclic arrangement in D4 and D5 results in more compact molecules with lower boiling points and higher vapor pressures compared to linear siloxanes of similar molecular weight. This volatility is a key functional attribute, allowing them to act as transient carriers that evaporate from skin or hair, leaving behind active ingredients without a greasy residue. Eicosamethylnonasiloxane, with its higher molecular weight and linear flexibility, is significantly less volatile and more viscous, making it suitable as a durable emollient or lubricant.[1]

Comparative Physicochemical Data

The following table summarizes key quantitative data, providing a clear basis for comparing these three siloxanes. The choice between them in a formulation is a direct consequence of these values; for instance, the high Log Kow of D5 is a critical factor in its environmental assessment as a bioaccumulative substance.[2]

| Property | Eicosamethylnonasiloxane | Octamethylcyclotetrasiloxane (D4) | Decamethylcyclopentasiloxane (D5) |

| CAS Number | 2652-13-3[3] | 556-67-2[4] | 541-02-6[5] |

| Molecular Formula | C₂₀H₆₀O₈Si₉[3] | C₈H₂₄O₄Si₄[4] | C₁₀H₃₀O₅Si₅[5] |

| Molecular Weight | 681.46 g/mol [1] | 296.62 g/mol [4] | 370.77 g/mol [5] |

| Appearance | Liquid[1] | Colorless viscous liquid[4] | Colorless, odorless liquid[5] |

| Boiling Point | 173 °C @ 4.9 mmHg[1] | 175-176 °C[4] | 210 °C[5] |

| Melting Point | N/A | 17-18 °C[4] | -47 °C[5] |

| Density | 0.918 g/cm³[1] | 0.956 g/mL[4] | 0.958 g/cm³[5] |

| Vapor Pressure | Low (not specified) | 124.5 Pa @ 25 °C[4] | 0.2 mmHg (~26.7 Pa) @ 25°C[2] |

| Water Solubility | Insoluble (slightly sol. in alcohol)[1] | 56.2 ppb @ 23 °C[4] | 17.03 ppb[5] |

| Log Kow (Octanol/Water) | 7.702 (Calculated)[6] | 6.98[4] | 8.06[2] |

Part 2: Applications & Functional Roles in Advanced Formulations

The selection of a siloxane in a drug development or personal care context is driven by its intended function, which is a direct result of its physicochemical properties.

Cyclic Siloxanes (D4 & D5): The Volatile Carriers D4 and D5 are classified as cyclomethicones and have been extensively used as emollients, solvents, and conditioning agents.[2] Their defining characteristic is high volatility combined with low viscosity, which allows for excellent spreadability and a transient, non-greasy feel. This makes them ideal for:

-

Leave-on Cosmetics: In products like deodorants, sunscreens, and skin creams, they act as carriers for active ingredients, spreading them evenly before evaporating.[7][8]

-

Hair Care: In hair sprays and conditioners, they provide slip for easy combing and leave hair feeling light and conditioned without weighing it down.[7]

-

Industrial Production: D4 and D5 are critical intermediates in the production of silicone polymers (polydimethylsiloxane or PDMS).[9][10][11] The manufacturing process involves the hydrolysis of dimethyldichlorosilane, which produces a mixture of cyclic siloxanes and linear polymers that are then separated via distillation.[4][5]

Linear Siloxanes (Eicosamethylnonasiloxane): The Durable Lubricant Eicosamethylnonasiloxane is prized for its stability and inertness over a wide temperature range.[1] Its lower volatility and higher viscosity make it a more permanent component of a formulation. Key applications include:

-

Silicone Fluids: It serves as a base for silicone oils and fluids designed to withstand extreme temperatures.[1]

-

Foam Suppression: It is used as a foam suppressant in petroleum-based lubricating oils.[1][12]

-

Pharmaceutical Formulations: While less common than cyclics in cosmetics, its chemical inertness makes it a candidate for specialized pharmaceutical applications where long-term stability and lubrication are required.

Its synthesis involves the reaction of hexamethyldisiloxane with octamethylcyclotetrasiloxane (D4) in the presence of sulfuric acid, highlighting the interconnectedness of siloxane manufacturing.[1]

Caption: Generalized synthesis pathways for cyclic and linear siloxanes.

Part 3: Environmental Fate and Toxicological Profile

The causality behind experimental choices in toxicology and environmental science is risk assessment. For siloxanes, the primary concerns are their behavior upon release into the environment, particularly into aquatic systems via wastewater.[13]

Environmental Persistence and Bioaccumulation The environmental profiles of linear and cyclic siloxanes differ significantly. Linear siloxanes exhibit higher solid-liquid distribution coefficients (log Kd), meaning they have a stronger tendency to sorb to sludge and sediment in wastewater treatment plants.[13][14]

Cyclic siloxanes, particularly D4 and D5, have come under intense scrutiny for their environmental properties.

-

Persistence: They are resistant to degradation in the environment, leading to long residence times, especially in sediment.[15]

-

Bioaccumulation: With high Log Kow values, they have a tendency to accumulate in the fatty tissues of organisms.[16]

-

Toxicity: D4 is classified as toxic to aquatic life with long-lasting effects.[17][18]

These characteristics have led to D4 being identified as a PBT (Persistent, Bioaccumulative, and Toxic) substance and D5 as a vPvB (very Persistent and very Bioaccumulative) substance under European regulations.[19][20] While some industry-supported studies suggest a lack of biomagnification up the food chain, the potential for accumulation and long-range environmental transport remains a significant concern for regulators.[17][21]

Caption: Environmental pathways for siloxanes from consumer products.

Toxicological Assessment From a human health perspective, the risk is evaluated based on exposure routes and hazard identification.

-

D4: Has been classified in the EU as a substance suspected of damaging fertility (Reproductive Toxicity Category 2).[18][22]

-

D5: Extensive reviews by bodies like the SCCS have concluded that it does not pose a risk to human health when used in cosmetics at current concentrations.[23] Animal studies showed some liver effects (hepatocellular hypertrophy) at high doses, but these were considered adaptive changes specific to rodents and not indicative of a human health hazard.[23][24]

-

Eicosamethylnonasiloxane: There is a notable lack of publicly available, specific toxicological data for eicosamethylnonasiloxane in comparison to the extensive datasets for D4 and D5. Its risk profile is generally considered low due to its high molecular weight and low volatility, which are presumed to limit systemic exposure.

Part 4: The Evolving Regulatory Landscape

The scientific concerns surrounding the environmental persistence and bioaccumulation of D4 and D5 have prompted significant regulatory action, particularly in the European Union.

EU REACH Regulations The European Chemicals Agency (ECHA) has been at the forefront of regulating these substances.

-

SVHC Listing: In 2018, D4, D5, and D6 were included on the Candidate List of Substances of Very High Concern (SVHC) due to their PBT and/or vPvB properties.[18][20]

-

Restriction in Wash-Off Cosmetics: As of January 31, 2020, D4 and D5 were restricted to a concentration of less than 0.1% by weight in wash-off cosmetic products.[19][20] This was a direct measure to reduce their emission into aquatic environments.

-

Broader Restrictions: In May 2024, the EU adopted a more comprehensive ban covering D4, D5, and D6 in leave-on cosmetics and other consumer and professional products. This restriction will take effect from June 6, 2026, and is expected to cut emissions by up to 90%.[17][25][26]

-

D4 Prohibition: D4 is also listed in Annex II of the EU Cosmetics Regulation, effectively prohibiting its use in all cosmetic products.[26]

These regulations have compelled formulators to seek alternatives, driving innovation in silicone chemistry and the adoption of other materials like branched-chain alkanes.[4] Other global regulatory bodies, including the US EPA, continue to evaluate the risks associated with these compounds.[4]

Part 5: Analytical Methodologies for Quantification

Accurate and sensitive detection of siloxanes in various matrices (water, sludge, biogas, consumer products) is crucial for monitoring, regulatory compliance, and research. The gold-standard technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its excellent separation and identification capabilities.[27][28]

The primary challenge lies in the sample preparation—efficiently extracting and concentrating these compounds from complex matrices. A variety of techniques have been developed:

-

Whole Air Sampling: Using SUMMA canisters for volatile siloxanes in gas samples.[29]

-

Sorbent Tubes: Drawing gas through adsorbent media like Tenax.[28]

-

Solvent Extraction/Impingers: Using solvents like methanol to trap siloxanes from a gas stream.[30]

-

Microextraction Techniques: For liquid samples, methods like solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE) offer high enrichment factors with minimal solvent use.[27][31]

Experimental Protocol: MSPE-GC-MS for Siloxane Analysis in Water

This protocol is a self-validating system because it incorporates internal standards for quantification and quality control checks throughout the process. It is based on established methodologies for robust and reliable trace-level analysis.[31]

1. Objective: To quantify trace levels of D4 and D5 in water samples.

2. Materials & Reagents:

-

Siloxane standards (D4, D5)

-

Internal Standard (e.g., ¹³C-labeled D5)

-

Graphene oxide/Fe₃O₄ nanocomposite sorbent

-

Acetonitrile (ACN), HPLC grade

-

Deionized water

-

Magnetic stirrer and powerful magnet

-

Centrifuge

-

GC-MS system

3. Procedure:

- Standard Preparation: Prepare a stock solution of D4, D5, and the internal standard in a suitable solvent. Create a series of calibration standards in deionized water by serial dilution.

- Sample Collection: Collect water samples in glass bottles, leaving no headspace. Store at 4°C.

- Magnetic Solid-Phase Extraction (MSPE):

- Place 20 mL of the water sample (or calibration standard) into a glass vial.

- Spike with the internal standard.

- Add 20 mg of the graphene oxide/Fe₃O₄ sorbent.

- Place the vial on a magnetic stirrer and stir for 10 minutes to allow siloxanes to adsorb onto the magnetic nanoparticles.

- Place a strong magnet on the side of the vial. The sorbent with the adsorbed analytes will collect on the vial wall.

- Carefully decant and discard the water.

- Add 0.5 mL of acetonitrile (ACN) to the vial to elute the siloxanes from the sorbent.

- Stir or vortex for 2.5 minutes to ensure complete elution.

- Use the magnet to again collect the sorbent, and carefully transfer the ACN eluate to a 2 mL autosampler vial for analysis.

4. GC-MS Instrumental Conditions:

-

Gas Chromatograph (GC):

-

Injector: 220°C, Splitless mode (split opened after 2 min)

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm)

-

Oven Program: Initial temp 40°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Source Temperature: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantification Ions: Monitor characteristic ions for D4 (e.g., m/z 281), D5 (e.g., m/z 73, 355), and the internal standard.

-

5. Quantification:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Calculate the concentration of siloxanes in the unknown samples using the regression equation from the calibration curve.

Sources

- 1. Eicosamethylnonasiloxane [drugfuture.com]

- 2. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Eicosamethylnonasiloxane | C20H60O8Si9 | CID 75858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octamethylcyclotetrasiloxane - Wikipedia [en.wikipedia.org]

- 5. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]

- 6. Eicosamethylnonasiloxane (CAS 2652-13-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Decamethylcyclopentasiloxane (D5)-Zhejiang Sindeal New Material [sindeal.com.cn]

- 9. toxicfreefuture.org [toxicfreefuture.org]

- 10. Octamethylcyclotetrasiloxane CAS#: 556-67-2 [m.chemicalbook.com]

- 11. deepseasilicone.com [deepseasilicone.com]

- 12. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mass loading and fate of linear and cyclic siloxanes in a wastewater treatment plant in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Frontiers | Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea: source identification, seasonal variation, and bioaccumulation potential [frontiersin.org]

- 17. In-Depth Analysis: EU Regulatory Measures on Cyclosiloxanes (D4, D5, and D6) - Regulatory News - Chemicals - CIRS Group [cirs-group.com]

- 18. oreateai.com [oreateai.com]

- 19. chemsafetypro.com [chemsafetypro.com]

- 20. cosmeticscare.eu [cosmeticscare.eu]

- 21. Environment - Silicones Europe [silicones.eu]

- 22. edlists.org [edlists.org]

- 23. health.ec.europa.eu [health.ec.europa.eu]

- 24. clearcoproducts.com [clearcoproducts.com]

- 25. In-Depth Analysis: EU Regulatory Measures on Cyclosiloxanes (D4, D5, and D6) | News | ChemRadar [chemradar.com]

- 26. Cyclosiloxanes - ECHA [echa.europa.eu]

- 27. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 28. scientificspectator.com [scientificspectator.com]

- 29. entechinst.com [entechinst.com]

- 30. eurofinsus.com [eurofinsus.com]

- 31. rua.ua.es [rua.ua.es]

Technical Whitepaper: Toxicology & Safety Profile of Linear Volatile Methyl Siloxanes (lVMS)

This technical guide is structured to address the specific toxicological and regulatory nuances of Linear Volatile Methyl Siloxanes (lVMS). It moves beyond standard safety data sheets to analyze the mechanistic and environmental drivers currently reshaping the silicone industry.

Executive Summary: The "Regrettable Substitution" Paradox

For decades, the silicone industry has pivoted away from cyclic siloxanes (D4, D5, D6) due to regulatory pressure, favoring their linear counterparts—Hexamethyldisiloxane (L2) , Octamethyltrisiloxane (L3) , Decamethyltetrasiloxane (L4) , and Dodecamethylpentasiloxane (L5) .

The prevailing assumption was that linear geometry facilitated faster degradation and reduced bioaccumulation. However, recent regulatory actions (2024–2025) by ECHA have challenged this, designating L3 and L4 as Substances of Very High Concern (SVHC) based on vPvB (very Persistent, very Bioaccumulative) criteria.[1]

This guide provides a granular analysis of the lVMS toxicity profile, distinguishing between mammalian pharmacological adaptation (often misinterpreted as toxicity) and environmental persistence (the true regulatory bottleneck).

Physicochemical Determinants of Toxicity[2]

The toxicity of lVMS is governed strictly by chain length, which dictates volatility (inhalation risk) and lipophilicity (bioaccumulation potential).

Table 1: Physicochemical Properties of the L-Series

| Substance | Abbr. | CAS No.[2] | MW ( g/mol ) | Vapor Pressure (25°C) | Log Kow (Lipophilicity) | Primary Exposure Route |

| Hexamethyldisiloxane | L2 | 107-46-0 | 162.38 | 42 hPa | ~5.0 | Inhalation (High Volatility) |

| Octamethyltrisiloxane | L3 | 107-51-7 | 236.53 | 5.3 hPa | ~6.6 | Inhalation / Dermal |

| Decamethyltetrasiloxane | L4 | 141-62-8 | 310.69 | 0.55 hPa | ~8.2 | Dermal / Oral (Residue) |

| Dodecamethylpentasiloxane | L5 | 141-63-9 | 384.84 | 0.07 hPa | ~9.4 | Dermal / Oral (Residue) |

Key Insight: As chain length increases (L2 → L5), volatility drops, but Log Kow rises exponentially. This shifts the risk profile from acute inhalation toxicity (L2) to environmental bioaccumulation (L4/L5).

Mammalian Toxicology Profile

Mode of Action: The "Phenobarbital-Like" Response

The most commonly observed systemic effect of lVMS in rodent studies is centrilobular hepatocellular hypertrophy (liver enlargement). It is critical for drug developers to understand that this is frequently an adaptive rather than adverse response.

Mechanism: lVMS compounds act as xenobiotics that activate nuclear receptors, specifically the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR). This induction upregulates CYP450 enzymes (specifically CYP2B and CYP3A families), leading to:

-

Increased smooth endoplasmic reticulum (SER).

-

Hepatocyte hypertrophy (cell swelling).

-

Increased liver weight.[3]

Human Relevance: Humans are refractory to this specific mode of action. While rodents exhibit hypertrophy and potential secondary thyroid tumors (due to increased T4 clearance), these pathways are not conserved in humans. Therefore, NOAELs (No Observed Adverse Effect Levels) derived from liver weight changes in rats are often conservative overestimates of human risk.

Visualization: Adverse Outcome Pathway (AOP)

The following diagram illustrates the divergence between Rodent (Adaptive) and Human (Non-Relevant) pathways.

Caption: Mechanistic pathway of lVMS-induced liver effects. Note the divergence where human nuclear receptors do not trigger the hypertrophic cascade seen in rodents.

Acute and Repeated Dose Data

-

Acute Inhalation: L2 and L3 show remarkably low acute toxicity.

-

Reproductive/Developmental: Unlike D4 (cyclic), linear siloxanes (L2-L5) generally do not impair fertility.

-

Genotoxicity: Consistently negative in Ames tests and in vitro mammalian cell assays.

Ecotoxicology: The Regulatory Battleground

The primary restriction driver for lVMS is not human safety, but environmental persistence .

The Bioaccumulation Conflict

Regulators (ECHA) and Industry (CES) use different metrics to assess bioaccumulation, leading to conflicting classifications.

-

The Regulatory View (Hazard-Based):

-

The Scientific/Industry View (Risk-Based):

-

Focus: BMF (Biomagnification Factor) and TMF (Trophic Magnification Factor).[8]

-

Argument: High Log Kow does not equal bioaccumulation if the molecule is metabolized or too bulky for uptake.

-

Data: Dietary studies in fish show BMF < 1 for L3, L4, and L5, suggesting trophic dilution rather than magnification.

-

Environmental Fate Summary

-

L2: Volatile.[3][8] Partitions to air.[3][5][6][10][11][12] Degrades via hydroxyl radical oxidation (Half-life ~5-9 days). Unlikely to deposit in water/soil.

-

L3/L4: "Flyers vs. Swimmers." L3 is volatile, but L4 partitions significantly into sediment.

-

L5: Partitions heavily to sediment/soil. High persistence.

Experimental Protocols: Validating Safety

Standard OECD protocols often fail for siloxanes due to their volatility and hydrophobicity. The following modifications are required for scientific validity.

Inhalation Toxicology (Modified OECD 413)

Challenge: Generating a stable vapor atmosphere for L4/L5 without aerosol formation (which alters lung deposition).

Protocol Workflow:

-

Vapor Generation: Use a heated glass bead column evaporator. Do not use nebulizers for L2/L3 (creates false high doses).

-

Monitoring: Online GC-FID monitoring is mandatory. Nominal concentrations are unreliable due to adsorption on chamber walls (the "Wall Effect").

-

Exposure: Whole-body exposure is preferred to prevent stress-induced artifacts from nose-only restraint, unless testing specifically for high-concentration acute endpoints.

Dietary Bioaccumulation (OECD 305 - Dietary)

Challenge: Aqueous exposure (standard bioconcentration) fails because L4/L5 exceed water solubility limits, forming micro-droplets that adhere to fish gills (false positives).

Correct Protocol:

-

Spiking: Spike fish food (corn oil vehicle) with 14C-labeled siloxane.

-

Uptake Phase: Feed fish for 14 days.

-

Depuration Phase: Feed clean food for 28+ days.

-

Calculation: Derive BMF (Biomagnification Factor) from the rate constants of uptake (

) and depuration (-

Validation Criteria: If BMF < 1, the substance does not biomagnify, regardless of Log Kow.

-

Visualization: Vapor Generation System

Caption: Schematic for generating stable siloxane vapor atmospheres. Heated evaporation prevents aerosol formation, ensuring purely gas-phase exposure.

Regulatory Landscape & Future Outlook[1][11]

The regulatory status of lVMS is in active flux. Researchers must track the "Candidate List" status under REACH.

| Region | Regulation | Status of L2-L5 |

| EU | REACH | L3 & L4: Added to SVHC Candidate List (2025) as vPvB.[1][2][9] L2: Under scrutiny, evaluation withdrawn temporarily. L5: Likely to follow L4 trajectory. |

| USA | TSCA | Generally considered lower priority than D4/D5. Focus is on risk-based assessment rather than hazard-based PBT criteria. |

| Canada | CEPA | Concluded that siloxanes (including D4/D5) do not pose a danger to the environment (based on real-world sediment data), diverging from EU. |

Strategic Recommendation: For drug development and cosmetic formulations, L2 (Hexamethyldisiloxane) remains the safest regulatory bet among the volatiles, provided its VOC status is managed. L3, L4, and L5 face increasing pressure to be phased out of "wash-off" products in the EU market.

References

-

European Chemicals Agency (ECHA). (2025).[1] Candidate List of substances of very high concern for Authorisation: Octamethyltrisiloxane (L3) and Decamethyltetrasiloxane (L4).[8] Retrieved from [Link]

-

OECD. (2010).[5][6] SIDS Initial Assessment Profile: Octamethyltrisiloxane (L3).[6][8] UNEP Publications. Retrieved from [Link]

-

Gobas, F. A., et al. (2024). Bioaccumulation of Linear Siloxanes in Fish: Dietary Uptake and Biotransformation.[13] Environmental Toxicology and Chemistry, 43(1), 42-51.[13] Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on Cyclomethicone (D4/D5).[8] (Contextual reference for mode of action comparison). Retrieved from [Link]

-

Environment Canada. (2023). Screening Assessment for the Siloxane Group (L2, L4, L5).[1][8] Government of Canada. Retrieved from [Link]

-

OECD. (2018).[5] Test No. 413: Subchronic Inhalation Toxicity: 90-day Study.[11] OECD Guidelines for the Testing of Chemicals.[11][14] Retrieved from [Link][4][11]

Sources

- 1. Linear siloxanes and EU regulatory procedures - Silicones Europe [silicones.eu]

- 2. Cyclic and linear siloxanes in silicone-based surface additives – BYK [byk.com]

- 3. Chronic toxicity and oncogenicity of octamethylcyclotetrasiloxane (D4) in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. useforesight.io [useforesight.io]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Bioaccumulation of Linear Siloxanes in Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Physicochemical Properties of Eicosamethylnonasiloxane: Boiling Point and Vapor Pressure

Introduction to Eicosamethylnonasiloxane

Eicosamethylnonasiloxane, a linear siloxane polymer with the CAS Registry Number 2652-13-3, is a significant compound in the family of silicones.[1][2] Its chemical structure, characterized by a backbone of alternating silicon and oxygen atoms with methyl groups attached to the silicon atoms, imparts unique properties that make it valuable in various industrial applications.[3] This guide provides a comprehensive overview of two critical physicochemical properties of eicosamethylnonasiloxane: its boiling point and vapor pressure. Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they dictate the behavior of the substance in different environments and are crucial for process design, safety assessments, and formulation development. Eicosamethylnonasiloxane is notably used as a basis for silicone oils and fluids designed to withstand extreme temperatures and as a foam suppressant in petroleum lubricating oils.[1]

Physicochemical Data of Eicosamethylnonasiloxane

A summary of the key physicochemical properties of eicosamethylnonasiloxane is presented below. This data is essential for predicting its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C20H60O8Si9 | [1][2][4][5] |

| Molecular Weight | 681.46 g/mol | [1][2][4] |

| CAS Registry Number | 2652-13-3 | [1][2] |

| Appearance | Liquid | [1] |

| Density (d) | 0.918 g/cm³ | [1] |

| Refractive Index (nD20) | 1.3980 | [1] |

| Boiling Point | 173 °C at 4.9 mmHg307.5 °C at 101.325 kPa (760 mmHg) | [1][5] |

Vapor Pressure Data

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium.[6] It is a critical measure of a substance's volatility. The following table presents the temperatures at which eicosamethylnonasiloxane reaches specific vapor pressures.

| Vapor Pressure (Pa) | Vapor Pressure (kPa) | Temperature (°C) |

| 1000 | 1 | 141 (extrapolated) |

| 10000 | 10 | 183.1 |

| 100000 | 100 | 236.7 |

Note: The data is sourced from a comprehensive table of vapor pressure data for numerous inorganic and organic substances. The value at 1 kPa is an extrapolation.

Experimental Determination of Boiling Point and Vapor Pressure

The determination of boiling point and vapor pressure for low-volatility substances like eicosamethylnonasiloxane requires specialized techniques. The choice of method depends on the substance's properties and the required accuracy.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For high-boiling-point substances, determining this property under reduced pressure is common to prevent thermal decomposition.[7][8]

Ebulliometry: This is a common and accurate method for determining the boiling point of pure liquids.[9] An ebulliometer measures the boiling temperature of a liquid at a controlled pressure. By varying the pressure, a vapor pressure curve can be constructed.

Vapor Pressure Determination

Several methods are employed to measure the vapor pressure of low-volatility compounds.[6]

-

Static Method: This method involves placing the substance in a closed, evacuated container and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.[10] A manometer is typically used for this measurement.[6]

-

Dynamic Method: In this technique, a liquid is boiled at a specific, controlled pressure, and the temperature at which it boils is measured. This is essentially the principle behind ebulliometry.[6][9]

-

Gas Saturation Method: This is a highly suitable method for measuring low vapor pressures.[9] An inert gas is passed through or over the substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, and from this, the vapor pressure can be calculated.[9][11]

-

Thermogravimetric Analysis (TGA): TGA can be used to estimate vapor pressure by measuring the rate of mass loss of a sample as a function of temperature in a controlled atmosphere.[12][13] This method is particularly useful for substances with very low volatility.

Experimental Protocol: Vapor Pressure Determination by the Gas Saturation Method

The following is a detailed protocol for determining the vapor pressure of eicosamethylnonasiloxane using the gas saturation method. This method is chosen for its accuracy with low-volatility substances.[9]

Principle: An inert carrier gas is passed through a sample of eicosamethylnonasiloxane at a constant temperature and pressure. The gas becomes saturated with the vapor of the siloxane. The mass of the evaporated siloxane is determined, and the vapor pressure is calculated using the ideal gas law.

Apparatus:

-

A temperature-controlled saturator cell containing the eicosamethylnonasiloxane sample.

-

A source of high-purity inert gas (e.g., nitrogen or helium) with a precision flow controller.

-

A cold trap or an analytical trap to collect the evaporated sample.

-

A high-precision balance for weighing the trap.

-

A temperature and pressure measurement system.

Procedure:

-

Sample Preparation: A known quantity of eicosamethylnonasiloxane is placed into the saturator cell.

-

System Equilibration: The saturator cell is placed in a thermostat and allowed to reach thermal equilibrium at the desired temperature.

-

Gas Saturation: A controlled flow of the inert gas is passed through the saturator cell. The flow rate is kept low enough to ensure complete saturation of the gas with the siloxane vapor.

-

Vapor Collection: The gas stream exiting the saturator, now containing the siloxane vapor, is passed through a pre-weighed cold trap (e.g., cooled with liquid nitrogen) or an analytical trap where the siloxane condenses and is collected.

-

Mass Determination: After a sufficient and recorded period, the flow of gas is stopped. The trap is removed and weighed again to determine the mass of the collected eicosamethylnonasiloxane.

-

Calculation: The vapor pressure (P) is calculated using the following equation:

P = (m / M) * (R * T / V)

Where:

-

m is the mass of the collected eicosamethylnonasiloxane.

-

M is the molar mass of eicosamethylnonasiloxane.

-

R is the ideal gas constant.

-

T is the absolute temperature of the saturator.

-

V is the total volume of the carrier gas that has passed through the saturator.

-

Causality and Trustworthiness:

-

Inert Gas: An inert gas is used to prevent any chemical reaction with the sample.

-

Temperature Control: Precise temperature control is crucial as vapor pressure is highly dependent on temperature.[6]

-

Flow Rate: The flow rate must be slow enough to ensure that the carrier gas is fully saturated with the vapor, which is a key assumption in the calculation.

-

Self-Validation: The method can be validated by using a reference substance with a well-known vapor pressure. The consistency of results at different flow rates also provides confidence in the measurements.

Visualizations

Experimental Workflow for Gas Saturation Method

Caption: Workflow of the Gas Saturation Method.

Temperature-Vapor Pressure Relationship

The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation. This relationship is fundamental to understanding the volatility of a substance.

Caption: Temperature and Vapor Pressure Relationship.

References

- Eicosamethylnonasiloxane. Google Search.

- Chemical Properties of Eicosamethylnonasiloxane (CAS 2652-13-3). Cheméo.

- Determination of Vapor Pressure. REACH Registration Analyses.

- Eicosamethylnonasiloxane | C20H60O8Si9 | CID 75858. PubChem - NIH.

- VAPOR PRESSURE 6-60. Lide, D.R..

- Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis. MDPI.

- Determination of saturation vapor pressure of low volatile substances through the study of evaporation rate by thermogravimetric analysis. ResearchGate.

- Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds. PubMed.

- Vapor Pressures. LTP - Laboratory for Thermophysical Properties.

- Bubble-Point Measurements and Modeling of Binary Mixtures of Linear Siloxanes. PMC.

- EICOSAMETHYLNONASILOXANE. gsrs.

- THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Silicones Europe.

- 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,17,17,17-Eicosamethylnonasiloxane. CAS Common Chemistry.

- Name, structure and boiling points of the different silicon compounds studied in the present work. ResearchGate.

- Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. PSE Community.org.

- Experimental and Simulation Analysis of Siloxane Mixtures Used in Organic Rankine Cycle with Thermal Stability Limits. MDPI.

- 63148-62-9(Silicone oil) Product Description. ChemicalBook.

- Decamethylcyclopentasiloxane - Registration Dossier. ECHA.

- Vapour pressure for a sample of hexamethyldisiloxane (MM) at 350 °C... ResearchGate.

- Vapor Pressure of Methyl Salicylate and n-Hexadecane. DTIC.

Sources

- 1. Eicosamethylnonasiloxane [drugfuture.com]

- 2. Eicosamethylnonasiloxane | C20H60O8Si9 | CID 75858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. silicones.eu [silicones.eu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. ttslaboratuvar.com [ttslaboratuvar.com]

- 7. psecommunity.org [psecommunity.org]

- 8. mdpi.com [mdpi.com]

- 9. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 10. echa.europa.eu [echa.europa.eu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis [mdpi.com]

- 13. ntv.ifmo.ru [ntv.ifmo.ru]

Safety data sheet (SDS) for Eicosamethylnonasiloxane

An In-Depth Technical Guide to the Safety Profile of Eicosamethylnonasiloxane

For professionals in research, science, and drug development, a comprehensive understanding of a compound's safety profile is paramount. This guide provides a detailed examination of Eicosamethylnonasiloxane (CAS No. 2652-13-3), moving beyond a standard Safety Data Sheet (SDS) to offer insights into its classification, toxicological context, and best practices for safe handling.

Section 1: Chemical and Physical Identity

Eicosamethylnonasiloxane is a linear siloxane, a member of a class of silicon-based polymers. Its fundamental properties are crucial for understanding its behavior in a laboratory setting. Chemically, it is stable and generally inert to most reagents.[1]

Table 1: Physicochemical Properties of Eicosamethylnonasiloxane

| Property | Value | Source |

| CAS Number | 2652-13-3 | [1][2] |

| Molecular Formula | C₂₀H₆₀O₈Si₉ | [1][2][3] |

| Molecular Weight | 681.46 g/mol | [1][3] |

| Physical State | Liquid | [1] |

| Boiling Point | 173 °C @ 4.9 mmHg | [1] |

| Density | 0.918 g/cm³ | [1] |

| Refractive Index | nD20 1.3980 | [1] |

| Solubility | Soluble in benzene and light hydrocarbons; slightly soluble in alcohol and heavy hydrocarbons. | [1] |

Section 2: Hazard Identification and GHS Classification

A critical aspect of any chemical's safety profile is its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS provides a standardized framework for communicating hazard information.[4]

For Eicosamethylnonasiloxane, a review of aggregated data from multiple suppliers and regulatory bodies indicates a consensus.

Table 2: GHS Classification Summary for Eicosamethylnonasiloxane

| Hazard Class | Classification | Notes |

| Overall GHS/CLP | Not Classified | According to notifications provided by companies to the European Chemicals Agency (ECHA) and other aggregated sources, this substance does not meet the criteria for hazard classification.[2][5] |

| Physical Hazards | Not Classified | The substance is not explosive, flammable, oxidizing, or reactive under normal conditions. |

| Health Hazards | Not Classified | Does not meet criteria for acute toxicity, skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity. |

| Environmental Hazards | Not Classified | While specific ecotoxicity data is limited, it does not meet the criteria for classification as an environmental hazard based on current notifications. |

Expert Insight: The designation "Not Classified" does not imply "harmless." It signifies that, based on available data, the substance does not meet the specific, stringent criteria for any of the GHS hazard classes.[4] Researchers must still apply principles of good laboratory practice. This is particularly relevant in the context of siloxanes, where public and regulatory scrutiny has been higher for certain cyclic siloxanes (e.g., D4, D5) than for linear variants like Eicosamethylnonasiloxane.[6][7]

Section 3: Toxicological Profile

The toxicological evaluation of a substance is a multi-faceted process involving in vivo, in vitro, and increasingly, in silico methods to understand its potential effects on human health.[6][8]

General Profile of Linear Siloxanes: Years of study have generally confirmed the safety of linear siloxanes when used as intended.[6] They typically exhibit low dermal toxicity due to their molecular size and chemical inertness, which limits absorption through the skin.[7] Their widespread use in cosmetics and personal care products is a testament to this generally low hazard profile.[7]

Specific Data for Eicosamethylnonasiloxane: Specific, publicly available in vivo toxicological studies (e.g., acute oral LD50, chronic exposure, carcinogenicity) for Eicosamethylnonasiloxane are not readily found in the literature. Its safety assessment largely relies on two principles:

-

Data Extrapolation: Information from structurally similar linear siloxanes is used to infer its likely toxicological profile.

-

Absence of Hazard Classification: The lack of a GHS classification from regulatory bodies like ECHA indicates that data submitted by manufacturers and importers does not trigger a hazard warning.[5]

Emerging Research: It is important to note that the field of toxicology is dynamic. Recent studies have begun to employ in silico (computational) models to predict the potential toxicological effects of a wide range of chemicals, including siloxanes.[9] While these models are valuable for screening and prioritizing substances for further testing, they are not currently a basis for regulatory classification. Some recent computational studies suggest that certain siloxanes may interact with pathways like the estrogen receptor, highlighting an area for future research.[9]

Section 4: Ecological Information

The environmental fate and effects of a chemical are critical for responsible use and disposal. As with toxicology, specific ecotoxicity data for Eicosamethylnonasiloxane is sparse. However, the U.S. EPA's ECOTOX database does list the CAS number, suggesting some data may be available through that resource.[10] For the broader class of siloxanes, persistence and bioaccumulation potential are topics of ongoing study, particularly for cyclic siloxanes.

Section 5: Exposure Controls and Personal Protection

Even in the absence of a formal hazard classification, sound scientific practice dictates the use of engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

-

Engineering Controls: Work should be conducted in a well-ventilated area. A laboratory fume hood is recommended for procedures that could generate aerosols or mists.[11]

-

Eye/Face Protection: Wear chemical safety goggles or glasses.[11]

-

Skin Protection: Use gloves made of a stable, impermeable material (e.g., nitrile rubber). A lab coat should be worn to protect clothing.[12]

-

Respiratory Protection: Not typically required if ventilation is adequate. If aerosols are generated and engineering controls are insufficient, a respirator may be necessary.[12]

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Section 6: A Practical Workflow for Safe Handling

The following workflow provides a logical sequence for managing Eicosamethylnonasiloxane from procurement to disposal, ensuring safety and compliance at each step.

Caption: A comprehensive risk management workflow for Eicosamethylnonasiloxane.

Section 7: First-Aid and Emergency Procedures

Accidents, though preventable, require a clear and logical response.

Emergency Response Logic

Caption: A decision-making flowchart for emergency response procedures.

-

Fire-Fighting Measures: The product itself is not expected to burn. Use extinguishing media appropriate for the surrounding fire. Thermal decomposition can produce carbon monoxide and carbon dioxide.[11]

Section 8: Stability and Reactivity

-

Reactivity: The substance is not reactive under normal conditions.

-

Chemical Stability: Eicosamethylnonasiloxane is stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: None under normal use. Thermal decomposition may release irritating gases and vapors.[11]

-

Hazardous Polymerization: Will not occur.

References

-

Silicones Europe. (n.d.). Health. Retrieved from [Link]

-

Reddy, G., et al. (2024). Dermal absorption of cyclic and linear siloxanes: a review. Journal of Toxicology and Environmental Health, Part B, 27(3), 106-129. Retrieved from [Link]

-

GESAMP. (1986). Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). IMO/FAO/UNESCO/WMO/WHO/IAEA/UN/UNEP Joint Group of Experts on the Scientific Aspects of Marine Pollution. Retrieved from [Link]

-

Yılmaz Sarıaltın, S., & Yalçın, C. Ö. (2025). Toxicological Evaluation of Siloxanes by In Silico Approaches. Istanbul Journal of Pharmacy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eicosamethylnonasiloxane. PubChem Compound Database. Retrieved from [Link]

-

Istanbul University Press. (2025). Toxicological Evaluation of Siloxanes by In Silico Approaches. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information. ECHA. Retrieved from [Link]

-

European Chemicals Agency. (2023). Substance Information for Eicosamethylnonasiloxane. ECHA. Retrieved from [Link]

-

Inxight Drugs. (n.d.). EICOSAMETHYLNONASILOXANE. Retrieved from [Link]

-

DrugFuture. (n.d.). Eicosamethylnonasiloxane. Retrieved from [Link]

-

Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

-

European Chemicals Agency. (2023). Substance Information. ECHA. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). EICOSAMETHYLNONASILOXANE. Retrieved from [Link]

-

3M. (2023). Safety Data Sheet. Retrieved from [Link]

-

European Chemicals Agency. (2023). Substance Information. ECHA. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Classification of substances and mixtures. ECHA. Retrieved from [Link]

-

Ichor Life Sciences. (n.d.). Preclinical Toxicology Studies. Retrieved from [Link]

-

eChemPortal. (n.d.). Chemical Substance Search. Retrieved from [Link]

Sources

- 1. Eicosamethylnonasiloxane [drugfuture.com]

- 2. Eicosamethylnonasiloxane | C20H60O8Si9 | CID 75858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Classification of substances and mixtures - ECHA [echa.europa.eu]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. Health - Silicones Europe [silicones.eu]

- 7. Dermal absorption of cyclic and linear siloxanes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nuvisan.com [nuvisan.com]

- 9. Istanbul University Press [iupress.istanbul.edu.tr]

- 10. eChemPortal - Home [echemportal.org]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

Methodological & Application

Application Note: High-Fidelity Extraction of Linear Polydimethylsiloxanes from Diverse Environmental Matrices

Introduction: The Analytical Imperative for Linear Siloxanes

Linear siloxanes, a subgroup of the broader siloxane family, are synthetic polymers characterized by a repeating silicon-oxygen backbone (-Si-O-) with methyl side groups.[1] Their unique physicochemical properties—such as low surface tension, high thermal stability, and a non-greasy feel—have led to their extensive use in industrial applications and consumer products, including cosmetics, cleaning agents, and coatings.[1][2] Consequently, these compounds are now widespread contaminants in multiple environmental compartments.[3][4]

The analysis of linear siloxanes is complicated by two primary factors: their potential for ubiquitous background contamination in a laboratory setting and the volatility of shorter-chain homologues.[5] Accurate quantification requires meticulous sample handling and validated extraction protocols tailored to the specific matrix. This guide details such protocols, moving from sample collection considerations to final analysis, to provide a self-validating framework for environmental monitoring and research.

Foundational Principles: Minimizing Contamination and Ensuring Analyte Integrity

Before proceeding to matrix-specific protocols, it is crucial to establish a working environment that minimizes the risk of erroneous results. Siloxane-containing materials are common in laboratories.

-

Contamination Control: Avoid using silicone-based septa, O-rings, tubing, and greases in any equipment that will contact the sample, solvents, or extracts. Polytetrafluoroethylene (PTFE) or graphite-based materials are suitable alternatives. All glassware must be scrupulously cleaned and solvent-rinsed. Running procedural blanks with every sample batch is mandatory to monitor for and subtract background contamination.[6]

-

Analyte Volatility: Shorter-chain linear siloxanes (e.g., L2, L3, L4) are semi-volatile.[7] To prevent analyte loss, samples should be stored in airtight containers with minimal headspace at 4°C. During extraction, solvent evaporation steps should be performed under a gentle stream of nitrogen at or below room temperature.

Extraction from Aqueous Matrices (Water)

For aqueous samples such as surface water, wastewater, and drinking water, Solid-Phase Extraction (SPE) offers a robust, efficient, and economical method for concentrating linear siloxanes while removing polar interferences.[5][8] It consumes fewer solvents than traditional liquid-liquid extraction (LLE).[5]

Causality of Method Selection

The principle of SPE relies on partitioning the analytes of interest between a liquid sample and a solid sorbent.[8] For non-polar linear siloxanes, a reverse-phase sorbent like C18 (octadecyl-bonded silica) is highly effective.[9] The siloxanes adsorb onto the hydrophobic C18 stationary phase from the polar water sample. Interferences can be washed away with a polar solvent, and the target analytes are then eluted with a small volume of a non-polar organic solvent.

Protocol 3.1: Solid-Phase Extraction (SPE) of Water Samples

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. Do not allow the sorbent bed to go dry.

-

Sample Loading: Pass the water sample (typically 250-1000 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

Sorbent Drying: After the entire sample has been loaded, draw air through the cartridge for 30 minutes to remove residual water.

-

Analyte Elution: Elute the retained linear siloxanes by passing 5-10 mL of a suitable non-polar solvent, such as hexane or ethyl acetate, through the cartridge. Collect the eluate in a clean glass tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of high-purity nitrogen.

-

Analysis: The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Typical SPE Performance for Linear Siloxanes in Water

| Parameter | Value | Reference |

| Target Analytes | L3 - L14 | [9] |

| Sorbent | C18 or C4 silica | [9] |

| Elution Solvent | Ethyl Acetate or Hexane | [3] |

| Typical Recoveries | 85-105% | [9] |

| Method Detection Limits | 0.003 - 0.1 µg/L | [5] |

Extraction from Solid Matrices (Soil & Sediment)

For solid environmental matrices like soil and sediment, the primary challenge is to efficiently desorb the siloxanes from the solid particles into a liquid solvent. Ultrasonic-assisted extraction is a widely used and effective technique that employs high-frequency sound waves to facilitate this process.[10]

Causality of Method Selection

Ultrasonication disrupts the physical bonds between the siloxane molecules and the soil/sediment matrix. This acoustic energy creates cavitation bubbles in the solvent; their collapse near the solid surface generates microjets and shockwaves that enhance solvent penetration and desorption of the analytes, leading to rapid and efficient extraction.[10] The choice of solvent is critical; a non-polar solvent like hexane is effective for extracting linear siloxanes.

Protocol 4.1: Ultrasonic-Assisted Solvent Extraction of Soil/Sediment

-

Sample Preparation: Homogenize the soil or sediment sample. To remove water, which can hinder extraction efficiency, freeze-dry the sample for 24 hours.

-

Spiking: Weigh approximately 5 grams (dry weight) of the sample into a glass centrifuge tube. Spike with an internal standard if required.

-

Extraction: Add 10 mL of hexane to the tube. Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[10]

-

Separation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet the solid material.[3]

-

Solvent Collection: Carefully decant the supernatant (hexane extract) into a clean collection tube.

-

Repeat Extraction: Repeat steps 3-5 two more times with fresh aliquots of hexane, combining the supernatants.

-

Cleanup (If Necessary): If high levels of organic co-extractives are present, pass the combined extract through a small column containing activated copper to remove sulfur.[3]

-

Concentration: Concentrate the final combined extract to 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Extraction from Biological Tissues (Biota)

Extracting siloxanes from biota requires a more aggressive approach to overcome the complex matrix, particularly high lipid content. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient "green" technique that uses elevated temperatures and pressures to achieve rapid and thorough extractions with reduced solvent consumption.[11][12][13]

Causality of Method Selection

PLE operates by using conventional solvents at temperatures above their normal boiling points.[14] The high pressure maintains the solvent in a liquid state, while the elevated temperature increases analyte solubility, decreases solvent viscosity, and enhances its penetration into the sample matrix.[11][14] This combination overcomes the mass transfer limitations inherent in extracting analytes from complex biological tissues.

Protocol 5.1: Pressurized Liquid Extraction (PLE) of Biota

-

Sample Preparation: Lyophilize (freeze-dry) the biological tissue to remove water. Homogenize the dried tissue into a fine powder.

-

Cell Preparation: Mix the homogenized sample (~1-2 g) with a dispersing agent like diatomaceous earth and pack it into a stainless steel PLE cell.

-

Extraction Parameters: Place the cell in the PLE system. A typical extraction might use hexane or a hexane/dichloromethane mixture as the solvent at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[11][12] Perform 1-2 static extraction cycles.

-

Lipid Removal: The resulting extract will contain lipids that can interfere with GC-MS analysis. Lipid removal can be performed via gel permeation chromatography (GPC) or by adding a portion of the extract to concentrated sulfuric acid and collecting the upper solvent layer after partitioning.

-

Concentration: Concentrate the lipid-free extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is ready for GC-MS analysis.

Integrated Analytical Workflow

The following diagram illustrates the complete workflow from sample collection to final data acquisition for the different environmental matrices.

Caption: General workflow for the extraction and analysis of linear siloxanes.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of linear siloxanes is almost universally performed using GC-MS. The gas chromatograph separates the individual siloxane compounds, which are then detected and quantified by the mass spectrometer.[6][15]

Table 2: Typical GC-MS Parameters for Linear Siloxane Analysis

| Parameter | Typical Setting | Rationale / Reference |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) | Provides good separation for a wide range of siloxanes.[6] |

| Injection Mode | Splitless | Ensures maximum transfer of analytes to the column for trace-level detection.[6] |

| Oven Program | Initial 40°C (hold 2 min), ramp 20°C/min to 220°C, ramp 5°C/min to 280°C (hold 10 min) | A starting temperature of 40°C is needed to resolve volatile L3/L4. The ramp to a high final temperature elutes higher molecular weight siloxanes like L14.[3][6] |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions for each siloxane, reducing matrix interference.[15] |

| Quantification | Internal Standard Method | Corrects for variations in extraction efficiency and instrument response.[16][17] |

Conclusion

The reliable extraction and quantification of linear siloxanes from environmental samples is achievable through the careful selection of matrix-appropriate techniques and a rigorous approach to minimizing background contamination. The protocols detailed in this application note—SPE for water, ultrasonic-assisted extraction for soils/sediments, and PLE for biota—provide a validated foundation for researchers. Adherence to these methodologies, coupled with the explanatory scientific principles, will enable the generation of high-fidelity data crucial for understanding the environmental fate and impact of these pervasive compounds.

References

-

N.A. (n.d.). Determination of siloxanes in water samples employing graphene oxide/Fe3O4 nanocomposite as sorbent for magnetic sol. Universidad de Alicante. Available at: [Link]

-

Varaprath, S., & Cao, L. (2000). Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2021). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. PMC. Available at: [Link]

-

Dooms, E., et al. (2021). Laboratory and field study on the analyses of siloxanes in biogas by TD-GC-MS. Olores.org. Available at: [Link]

-

Zhang, Y., et al. (2021). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers. Available at: [Link]

-

ALS Global. (n.d.). Siloxanes in biogas and landfill gas. Available at: [Link]

-

Bramston-Cook, E., & Bramston-Cook, R. (2012). Calibration Standards for Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases Using Permeation Tubes. Lotus Consulting. Available at: [Link]

-

Lee, H., et al. (2018). An optimized method for the analysis of cyclic and linear siloxanes and their distribution in surface and core sediments from industrialized bays in Korea. PubMed. Available at: [Link]

-

Pierce, J. L. (n.d.). Siloxane Sampling, Analysis and Data Reporting Recommendations on Standardization for the Biogas Utilization Industry. EPA. Available at: [Link]

-

Pellegrino, C., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. MDPI. Available at: [Link]

-

N.A. (n.d.). Determination of cyclic and linear siloxanes in soil samples by ultrasonic-assisted extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

-

Narros, A., et al. (n.d.). DETERMINATION OF SILOXANES IN LANDFILL GAS BY ADSORPTION ON TENAX TUBES AND TD-GC-MS. Scientific Spectator. Available at: [Link]

-

N.A. (n.d.). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. LECO Corporation. Available at: [Link]

-

Lee, S., et al. (2022). Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea: source identification, seasonal variation, and bioaccumulation potential. Frontiers. Available at: [Link]

-

Piechota, G. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. MDPI. Available at: [Link]

-

Lee, S., et al. (2023). Spatial distribution and temporal trends of cyclic and linear siloxanes in sediment from semi-enclosed and industrialized bays of Korea, in 2013 and 2021. Frontiers. Available at: [Link]

-

N.A. (n.d.). Methyl Siloxanes in Environmental Matrices around a Siloxane Production Facility, and Their Distribution and Elimination in Plasma of Exposed Population. ResearchGate. Available at: [Link]

-

Wang, D., et al. (2010). Occurrence of Cyclic and Linear Siloxanes in Indoor Dust from China, and Implications for Human Exposures. ACS Publications. Available at: [Link]

-

Bramston-Cook, R., & Bramston-Cook, E. (2012). Online, Direct Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases by Gas Chromatography with Mass. Lotus Consulting. Available at: [Link]

-

N.A. (n.d.). Comparison of Impinger and Canister Methods for the Determination of Siloxanes in Air. Eurofins. Available at: [Link]

-

N.A. (2015). Emerging Pressurized Liquid Extraction (PLE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. RJPT. Available at: [Link]

-

FILAB. (n.d.). Analysis of linear siloxanes (L2, L3, L4, L5, L6). Available at: [Link]

-

Waters Corporation. (n.d.). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. Available at: [Link]

-

Zhang, Z. (2014). ANALYSIS OF OCTAMETHYLCYCLOTETRASILOXANE AND DECAMETHYLCYCLOPENTASILOXANE IN WASTEWATER, SLUDGE AND RIVER SAMPLES BY HEAD. Mountain Scholar. Available at: [Link]

-

MKS Instruments. (n.d.). Real-Time Siloxane Measurements at Landfill and Digester Sites using FTIR. EPA. Available at: [Link]

-

Garcia-Vaquero, M., et al. (2023). Pressurized Liquid Extraction for the Recovery of Bioactive Compounds from Seaweeds for Food Industry Application: A Review. PMC. Available at: [Link]

-

N.A. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. DergiPark. Available at: [Link]

-

MDPI. (2023). Evaluation of Organofunctionalized Polydimethylsiloxane Films for the Extraction of Furanic Compounds. Available at: [Link]

-

N.A. (n.d.). Pressurized Fluid Extraction : A Sustainable Technique with Added Values. ResearchGate. Available at: [Link]

-

Pellegrino, C., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. PubMed. Available at: [Link]

-

Xu, L., et al. (2012). Methyl siloxanes in environmental matrices around a siloxane production facility, and their distribution and elimination in plasma of exposed population. PubMed. Available at: [Link]

-

N.A. (n.d.). Review of recent findings on occurrence and fates of siloxanes in environmental compartments. ResearchGate. Available at: [Link]

-

N.A. (n.d.). Survey of Cyclic and Linear Siloxanes in Sediment from the Songhua River and in Sewage Sludge from Wastewater Treatment Plants, Northeastern China. ResearchGate. Available at: [Link]

Sources

- 1. filab.fr [filab.fr]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Multi-matrix contamination by cyclic and linear siloxanes in a highly industrialized estuarine environment of Korea: source identification, seasonal variation, and bioaccumulation potential [frontiersin.org]

- 4. api.mountainscholar.org [api.mountainscholar.org]

- 5. rua.ua.es [rua.ua.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]